n4-((4-Bromothiophen-2-yl)methyl)-6-chloro-n4-methylpyrimidine-2,4-diamine
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Overview
Description
N4-((4-Bromothiophen-2-yl)methyl)-6-chloro-N4-methylpyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromothiophene moiety attached to a pyrimidine ring, along with chloro and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-((4-Bromothiophen-2-yl)methyl)-6-chloro-N4-methylpyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromothiophene Intermediate: The reaction begins with the bromination of thiophene to form 4-bromothiophene.
Aldehyde Formation: The bromothiophene is then converted to 4-bromothiophene-2-carbaldehyde through a formylation reaction.
Pyrimidine Ring Formation: The aldehyde intermediate undergoes a condensation reaction with a suitable amine to form the pyrimidine ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N4-((4-Bromothiophen-2-yl)methyl)-6-chloro-N4-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki cross-coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
N4-((4-Bromothiophen-2-yl)methyl)-6-chloro-N4-methylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-((4-Bromothiophen-2-yl)methyl)-6-chloro-N4-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in cellular processes.
Interacting with DNA/RNA: Binding to nucleic acids and affecting their function.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
N4-((4-Bromothiophen-2-yl)methyl)-6-chloro-N4-methylpyrimidine-2,4-diamine can be compared with other similar compounds, such as:
N-[(4-Bromothiophen-2-yl)methyl]-4-fluoroaniline: Similar structure but with a fluorine substituent instead of chlorine.
N-[(4-Bromothiophen-2-yl)methyl]-4-ethoxyaniline: Contains an ethoxy group instead of a methyl group.
N-[(4-Bromothiophen-2-yl)methyl]cyclopentanamine: Features a cyclopentane ring instead of a pyrimidine ring.
Properties
Molecular Formula |
C10H10BrClN4S |
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Molecular Weight |
333.64 g/mol |
IUPAC Name |
4-N-[(4-bromothiophen-2-yl)methyl]-6-chloro-4-N-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H10BrClN4S/c1-16(4-7-2-6(11)5-17-7)9-3-8(12)14-10(13)15-9/h2-3,5H,4H2,1H3,(H2,13,14,15) |
InChI Key |
NYACDQWXFXSIPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
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